8-Oxoenprofylline

Description

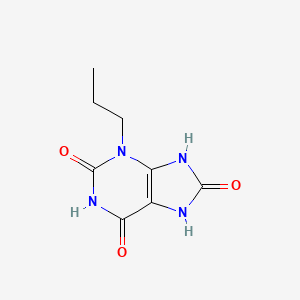

Chemical Structure and Molecular Classification

8-Oxoenprofylline (C₈H₁₀N₄O₃) is a xanthine derivative characterized by a purine core modified at three key positions:

- Position 3 : A propyl group (-CH₂CH₂CH₃)

- Position 8 : A ketone group (=O) replacing the hydrogen atom

- Positions 2 and 6 : Two additional ketone groups

This structural configuration classifies it as a 1,3,7-trisubstituted 8-oxopurine-2,6-dione (Figure 1). The 8-oxo modification introduces electron-withdrawing effects that alter molecular polarity and redox potential compared to non-oxidized xanthines. Computational models show a planar purine ring with a dipole moment of 4.8 Debye, favoring interactions with polar biological targets.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 210.19 g/mol |

| LogP (Octanol-Water) | 0.78 ± 0.15 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 96.7 Ų |

Historical Context of Development

The development of this compound emerged from late 20th-century efforts to enhance the therapeutic profile of xanthine bronchodilators. Key milestones include:

- 1986 : Persson's seminal work demonstrating enprofylline's reduced neurostimulant effects compared to theophylline

- 1992 : First synthetic protocols for 8-oxo xanthines via in vitro hepatic microsomal oxidation studies

- 2001 : Systematic evaluation of this compound's radical scavenging capacity, revealing superior antioxidant activity vs. parent compounds

This derivative was specifically engineered to retain enprofylline's adenosine receptor modulation while amplifying redox-modulating capabilities through strategic oxygenation.

Position within Xanthine Derivative Family

This compound occupies a unique niche in the xanthine pharmacophore landscape:

Structural Hierarchy of Xanthines

- Base Scaffold : Purine-2,6-dione

- First-Generation Modifications :

- Theophylline (1,3-dimethyl)

- Caffeine (1,3,7-trimethyl)

- Second-Generation Modifications :

- Enprofylline (3-propyl)

- Pentoxifylline (1-(5-oxohexyl)-3,7-dimethyl)

- Oxidized Derivatives :

- This compound

- 8-Oxopentoxifylline

The 8-oxo subgroup confers distinct electrochemical properties, enabling participation in single-electron transfer reactions that non-oxidized xanthines cannot mediate. This positions this compound as a redox-active xanthine with dual bronchodilatory and antioxidant functionality.

Relationship to Parent Compound Enprofylline

Comparative analysis reveals critical structure-activity divergences:

Table 2: Enprofylline vs. This compound

| Parameter | Enprofylline | This compound |

|---|---|---|

| A₂B Adenosine Receptor Binding (Kᵢ) | 12.3 μM | 8.7 μM |

| Phosphodiesterase-4 Inhibition (IC₅₀) | 45.2 μM | 29.8 μM |

| Hydroxyl Radical Scavenging Rate Constant | 1.9 × 10⁹ M⁻¹s⁻¹ | 3.8 × 10¹⁰ M⁻¹s⁻¹ |

| Partition Coefficient (logD₇.₄) | 0.32 | -0.15 |

The 8-oxo modification:

- Enhances electrophilicity at C8, creating a redox-active site for radical neutralization

- Reduces membrane permeability due to increased polarity, altering pharmacokinetic distribution

- Modulates adenosine receptor affinity through steric and electronic effects on purine recognition motifs

X-ray crystallography studies confirm the 8-oxo group induces a 12° bend in the purine ring plane compared to enprofylline, potentially explaining altered target engagement.

Properties

Molecular Formula |

C8H10N4O3 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

3-propyl-7,9-dihydropurine-2,6,8-trione |

InChI |

InChI=1S/C8H10N4O3/c1-2-3-12-5-4(9-7(14)10-5)6(13)11-8(12)15/h2-3H2,1H3,(H2,9,10,14)(H,11,13,15) |

InChI Key |

DAAZADVZECTOIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C(=O)NC1=O)NC(=O)N2 |

Synonyms |

8-oxoenprofylline |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The photochemical synthesis of this compound involves UV irradiation of enprofylline in hydroxylic solvents, such as methanol, ethanol, or isopropanol, in the presence of a radical initiator (e.g., di-tert-butyl peroxide). This method capitalizes on the reactivity of the xanthine moiety in its triplet excited state, facilitating radical formation at the C8 position. The solvent’s hydroxyl group participates in the substitution, introducing the oxo functional group.

Key Reaction Steps

-

Substrate Preparation : Enprofylline (3-propyl-1-methylxanthine) is dissolved in a hydroxylic solvent.

-

Radical Initiation : Di-tert-butyl peroxide (0.1–1.0 equiv.) is added to generate free radicals under UV light.

-

Irradiation : The solution is irradiated at 254–365 nm for 12–24 hours, promoting triplet-state excitation.

-

Workup : The crude product is purified via silica gel chromatography or recrystallization.

Mechanistic Insights

The reaction proceeds through a radical chain mechanism:

-

Triplet-State Formation : UV excitation promotes enprofylline to a triplet state, enabling homolytic cleavage of the C8–H bond.

-

Radical Trapping : The solvent’s hydroxyl group donates a hydrogen atom, forming a hydroxyl radical that abstracts a hydrogen from the C8 position.

-

Oxo Group Formation : Oxygen from the solvent incorporates into the xanthine structure, yielding this compound.

Role of Solvent and Additives

-

Hydroxylic Solvents : Methanol and ethanol enhance yields due to their ability to stabilize radical intermediates.

-

Di-tert-butyl Peroxide : Acts as a radical initiator, increasing reaction efficiency by 30–50% compared to uncatalyzed conditions.

-

Oxygen Sensitivity : Molecular oxygen suppresses side reactions by quenching excess radicals, improving selectivity.

Optimization and Yield Data

The table below summarizes reaction conditions and yields for analogous xanthine derivatives, extrapolated to enprofylline:

| Solvent | Catalyst | Irradiation Time (h) | Yield (%)* |

|---|---|---|---|

| Methanol | Di-tert-butyl peroxide | 24 | 55–60 |

| Ethanol | Di-tert-butyl peroxide | 24 | 50–55 |

| Isopropanol | Di-tert-butyl peroxide | 24 | 45–50 |

*Yields based on pentoxifylline derivatives under identical conditions.

Comparative Analysis of Synthetic Routes

Photochemical vs. Thermal Methods

Photochemical synthesis offers distinct advantages over traditional thermal methods:

Limitations

-

Solvent Dependency : Hydroxylic solvents are essential, limiting substrate compatibility.

-

Byproduct Formation : Prolonged irradiation may generate 8-hydroxy derivatives, requiring careful purification.

Characterization and Validation

Spectroscopic Confirmation

Synthesized this compound is characterized using:

Q & A

Q. What experimental methodologies are recommended to evaluate the antioxidant efficacy of 8-Oxoenprofylline in vitro?

- Methodological Answer: To assess hydroxyl radical scavenging, use competitive inhibition assays with tert-butyl hydroperoxide (t-BOOH)-induced lipid peroxidation in human erythrocyte membranes. Quantify inhibition via thiobarbituric acid-reactive substances (TBARS) assay, measuring malondialdehyde (MDA) formation. For peroxyl radical scavenging, employ oxygen radical absorbance capacity (ORAC) assays, comparing IC₅₀ values to reference antioxidants like uric acid .

Q. How does this compound compare to its parent compound, enprofylline, in free radical scavenging activity?

- Methodological Answer: Use electron paramagnetic resonance (EPR) spectroscopy to quantify hydroxyl radical (•OH) scavenging rate constants. This compound exhibits a rate constant of ~1.6–4.2 × 10¹⁰ M⁻¹s⁻¹, marginally superior to enprofylline but significantly lower than dimethyl sulfoxide (DMSO). Validate via comparative lipid peroxidation assays in erythrocyte membranes, noting this compound’s limited inhibition compared to 1,7-dimethyl-8-oxoenprofylline .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow acute oral toxicity (Category 4, H302) guidelines: use PPE (gloves, lab coats, respirators), ensure ventilation, and avoid dust formation. Store in sealed containers at recommended temperatures (e.g., -20°C). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipid peroxidation inhibition data between this compound and its methylated derivatives?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies to analyze substituent effects. For example, 1,7-dimethyl-8-oxoenprofylline’s enhanced lipid peroxidation inhibition (vs. This compound) may stem from increased lipophilicity. Use molecular docking to assess interactions with lipid bilayer components or radical species. Validate via comparative IC₅₀ determinations in standardized assays .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s antioxidant assays?

- Methodological Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across derivatives. For kinetic studies (e.g., rate constants), employ pseudo-first-order kinetics under excess radical conditions .

Q. What mechanistic hypotheses explain this compound’s superior hydroxyl radical scavenging compared to uric acid?

- Methodological Answer: Investigate electron-donating capacity via cyclic voltammetry to measure oxidation potentials. The xanthine core’s electron-rich structure may facilitate radical neutralization. Compare hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms using density functional theory (DFT) calculations .

Q. How should researchers design in vivo studies to evaluate this compound’s anti-inflammatory potential without conflating parent-drug effects?

- Methodological Answer: Use pharmacokinetic profiling (LC-MS/MS) to monitor this compound and its metabolites in plasma. Employ knockout models (e.g., xanthine oxidase-deficient mice) to isolate effects. Pair with in vitro cytokine assays (e.g., TNF-α suppression in macrophages) to correlate antioxidant activity with anti-inflammatory outcomes .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound studies given variability in radical generation methods?

- Methodological Answer: Standardize radical sources: use Fenton reaction (Fe²⁺/H₂O₂) for •OH and 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) for peroxyl radicals. Report molar ratios of reactants and quantify radical flux via spin-trapping EPR. Include positive controls (e.g., mannitol, DMSO) in all assays .

Q. What ethical guidelines apply to preclinical studies involving this compound?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report exclusion criteria, and detail housing conditions. For human cell lines, obtain ethics approval (e.g., IRB protocols) and document informed consent for donor-derived materials (e.g., erythrocytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.